

# Application Notes and Protocols for H-Met-Thr-OH with TFA Salt

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of the dipeptide **H-Met-Thr-OH** with a trifluoroacetate (TFA) salt. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

### **Product Information**

- Chemical Name: L-methionyl-L-threonine trifluoroacetate salt
- Sequence: Met-Thr
- Molecular Formula (Peptide): C9H18N2O4S[1][2]
- Molecular Weight (Peptide): 250.32 g/mol [2]
- Appearance: Typically a white to off-white lyophilized powder.
- Counterion: Trifluoroacetic acid (TFA) is present as a counterion, resulting from purification by high-performance liquid chromatography (HPLC).[2][3][4] The TFA salt can contribute to the total mass of the product.[2][3]

## Safety, Handling, and Storage







Proper handling and storage are critical to maintain the stability of the peptide and to ensure user safety. The presence of TFA as a counterion necessitates specific safety precautions.

#### 2.1. Safety Precautions

Trifluoroacetic acid is a corrosive chemical that can cause severe skin burns and eye damage, and is harmful if inhaled.[5][6][7][8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the lyophilized powder or its solutions.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or any aerosols from solutions.[5][6][7]
- Spill Response: In case of a spill, clean the area thoroughly. Avoid generating dust from the lyophilized powder.

#### 2.2. Storage Conditions

To ensure the long-term stability of **H-Met-Thr-OH** TFA salt, it is crucial to store it under appropriate conditions.



Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C or colder	Up to 1 year	Store in a tightly sealed container, protected from moisture and light.[2] [3][9]
-80°C	Up to 2 years	For long-term storage, -80°C is recommended to minimize degradation. [9]	
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.[9]
-80°C	Up to 6 months	Recommended for longer-term storage of solutions.[9]	

#### 2.3. Reconstitution

Careful reconstitution of the lyophilized peptide is essential for accurate experimental results.

- General Principle: Before opening the vial, allow the product to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.
- Solubility: The TFA salt form generally enhances the solubility of peptides in aqueous solutions.[2][3][10][11] It is recommended to first dissolve the peptide in a small amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) and then dilute with an aqueous buffer. For H-Glu(Met-OH)-OH TFA, solubility in DMSO is reported to be 100 mg/mL with the need for ultrasonic treatment.[9] While this is a different peptide, it suggests a starting point for solubility testing.



 Oxygen Sensitivity: Peptides containing methionine, like H-Met-Thr-OH, are susceptible to oxidation. It is advisable to use degassed solvents for reconstitution.

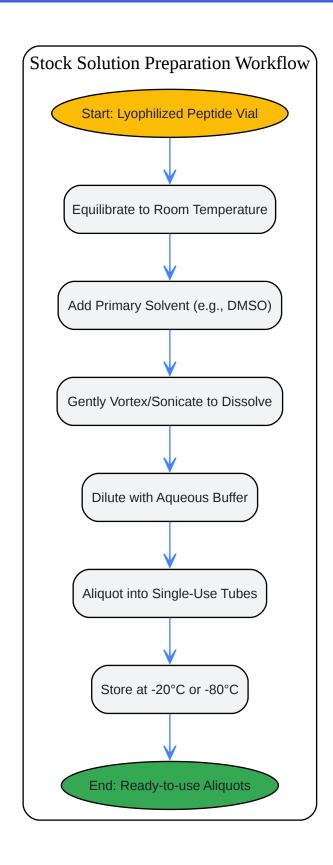
## **Experimental Protocols**

3.1. Protocol for Preparation of a Stock Solution

This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution.

- Equilibration: Remove the vial of lyophilized **H-Met-Thr-OH** TFA salt from the freezer and allow it to warm to room temperature.
- Solvent Selection: Choose an appropriate solvent. For many peptides, high-purity DMSO is a good initial choice, followed by dilution with an aqueous buffer.
- Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the desired volume of the primary solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
- Dilution: If necessary, dilute the stock solution to the desired final concentration with the appropriate aqueous buffer (e.g., PBS, Tris).
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[9]





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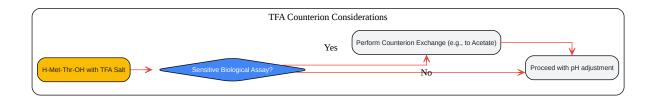
Caption: Workflow for preparing a peptide stock solution.



#### 3.2. Considerations for Biological Assays

The presence of TFA can influence experimental outcomes, particularly in sensitive cell-based assays.

- pH Alteration: TFA is acidic and can lower the pH of the final solution, which may affect cell viability or protein activity.[12] It is important to ensure the final pH of the experimental solution is adjusted and buffered appropriately.
- Cellular Assays: For highly sensitive cellular or biochemical studies, the presence of residual TFA should be taken into account.[2] In some cases, TFA has been shown to interfere with in vitro and in vivo experiments.[13]
- TFA Removal: If TFA interference is a concern, it can be exchanged for a more biocompatible counterion like acetate or hydrochloride (HCI).[4] This is typically achieved through ion-exchange chromatography or by repeatedly dissolving the peptide in a solution of the desired acid and lyophilizing.[13]



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